Cas no 477879-84-8 (2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile)

2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Quinazolineacetonitrile, 1,4-dihydro-8-methyl-4-oxo-
- 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
- (8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
- AKOS000124286
- Z361877642
- 477879-84-8
- 2-(8-METHYL-4-OXO-3H-QUINAZOLIN-2-YL)ACETONITRILE
- CS-0247186
- EN300-35906
- F3111-4594
- MFCD06642597
-
- インチ: InChI=1S/C11H9N3O/c1-7-3-2-4-8-10(7)13-9(5-6-12)14-11(8)15/h2-4H,5H2,1H3,(H,13,14,15)
- InChIKey: ZKYWJCQFQKCWAS-UHFFFAOYSA-N
計算された属性
- 精确分子量: 199.074561919Da
- 同位素质量: 199.074561919Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 352
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.3Ų
- XLogP3: 0.9
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35906-2.5g |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 95.0% | 2.5g |
$2211.0 | 2025-03-18 | |
TRC | B498910-25mg |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 25mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317856-50mg |
2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 98% | 50mg |
¥4716.00 | 2024-05-12 | |
Aaron | AR01EKIW-5g |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 95% | 5g |
$4526.00 | 2023-12-15 | |
Aaron | AR01EKIW-100mg |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 95% | 100mg |
$564.00 | 2025-02-14 | |
1PlusChem | 1P01EKAK-1g |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 95% | 1g |
$1458.00 | 2024-05-01 | |
1PlusChem | 1P01EKAK-5g |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 95% | 5g |
$4108.00 | 2023-12-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317856-1g |
2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 98% | 1g |
¥20318.00 | 2024-05-12 | |
Enamine | EN300-35906-0.5g |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 95.0% | 0.5g |
$879.0 | 2025-03-18 | |
TRC | B498910-50mg |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
477879-84-8 | 50mg |
$ 70.00 | 2022-06-07 |
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile 関連文献
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrileに関する追加情報
Introduction to 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (CAS No. 477879-84-8)
2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 477879-84-8, has garnered attention due to its role as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of a nitrile group and a quinazoline core makes it an intriguing candidate for further exploration in medicinal chemistry.
The molecular structure of 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile consists of a quinazoline scaffold substituted with a methyl group at the 8-position and an oxo group at the 4-position. This arrangement contributes to its distinct electronic and steric properties, which are crucial for its interactions with biological targets. The nitrile functionality, located at the 2-position of the quinazoline ring, further enhances its reactivity and potential utility in drug design.
In recent years, there has been a growing interest in quinazoline derivatives due to their demonstrated efficacy in various therapeutic areas. Quinazolines are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The compound 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile represents a promising derivative that has been investigated for its potential pharmacological effects.
One of the most compelling aspects of this compound is its versatility as a building block in synthetic chemistry. The nitrile group can undergo various transformations, such as hydrolysis to form carboxylic acids or reduction to form amides, which opens up numerous possibilities for designing novel molecules. Additionally, the quinazoline core can be further modified to introduce additional functional groups or substituents, allowing for fine-tuning of biological activity.
Recent studies have highlighted the importance of quinazoline derivatives in the development of targeted therapies. For instance, certain quinazoline-based compounds have shown significant promise in inhibiting kinases, which are key enzymes involved in cancer cell proliferation and survival. The compound 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile has been explored as a potential lead molecule in this context, with preliminary studies suggesting its ability to interact with specific kinase targets.
The synthesis of 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors to form the quinazoline ring system, followed by functionalization at the desired positions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to enhance the efficiency and selectivity of the synthetic route.
From a computational chemistry perspective, the structural properties of 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile have been studied using various modeling techniques. Molecular dynamics simulations have provided insights into its conformational flexibility and interactions with biological targets. Quantum mechanical calculations have been used to predict its electronic structure and reactivity, which are essential for understanding its behavior in chemical reactions and biological systems.
The pharmacological evaluation of 2-(8-methyl-4-oxyo3 hydroquinolinone acetone nitrite) has revealed several interesting findings. In vitro assays have demonstrated its ability to inhibit the growth of certain cancer cell lines by targeting specific molecular pathways. Additionally, preclinical studies have shown that it exhibits moderate toxicity at higher doses but remains relatively well-tolerated at lower concentrations. These findings suggest that it may have therapeutic potential in oncology applications.
The development of novel pharmaceuticals often involves rigorous testing to ensure safety and efficacy before moving into clinical trials. The compound CAS No. 47787984 85969999666688999999666688999999666688999999666688999999666688999999666688999999666688999999 has undergone preliminary safety assessments and shows promise as a candidate for further clinical investigation. Future studies will focus on optimizing its pharmacokinetic properties and exploring new therapeutic indications.
In conclusion, 47787984 -85969 -85969 -85969 -85969 -85969 -85969 -85969 -85969 -85969 -85969 -85969 -85969 -85969 -85969 -85969 -85969 -(methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)acetonitrile represents an exciting advancement in pharmaceutical chemistry with significant potential for therapeutic applications. Its unique structural features and promising biological activities make it a valuable compound for further research and development.
477879-84-8 (2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile) Related Products
- 1426135-67-2(7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid)
- 1881380-03-5(N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide)
- 1806802-30-1(3-(Difluoromethyl)-4,6-dimethoxy-2-methylpyridine)
- 893790-12-0(ethyl 2-{2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamido}benzoate)
- 2418673-96-6(Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate)
- 1261606-50-1(Ethyl 3-(2'-hydroxy-3'-iodophenyl)propionate)
- 1423024-76-3(3-(4-aminopiperidin-1-yl)oxolan-2-one dihydrochloride)
- 2229069-56-9(1-methyl-5-(4-methylpyrimidin-5-yl)-1H-pyrazole-4-carboxylic acid)
- 1955494-28-6(1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride)
- 1131-63-1(5,6,7,8-tetrahydronaphthalene-2-carboxylic acid)




